molecular formula C7H4N2O2S B2389120 2-Cyano-3-(thiazol-5-yl)acrylic acid CAS No. 1567641-47-7

2-Cyano-3-(thiazol-5-yl)acrylic acid

Cat. No.: B2389120
CAS No.: 1567641-47-7
M. Wt: 180.18
InChI Key: SOTSJYLMOAUIJQ-ORCRQEGFSA-N
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Description

2-Cyano-3-(thiazol-5-yl)acrylic acid is a heterocyclic organic compound featuring a thiazole ring, a cyano group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-3-(thiazol-5-yl)acrylic acid can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of a thiazole derivative with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction typically proceeds as follows:

    Reactants: Thiazole derivative, malononitrile, and piperidine.

    Conditions: Reflux in ethanol or another suitable solvent.

    Procedure: The thiazole derivative and malononitrile are dissolved in ethanol, and piperidine is added as a catalyst. The mixture is heated under reflux until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiazol-5-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or the cyano group.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-Cyano-3-(thiazol-5-yl)acrylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(thiazol-5-yl)acrylic acid involves its interaction with biological macromolecules:

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(thiazol-2-yl)acrylic acid
  • 2-Cyano-3-(pyrazol-4-yl)acrylic acid
  • 2-Cyano-3-(thienyl)acrylic acid

Uniqueness

2-Cyano-3-(thiazol-5-yl)acrylic acid is unique due to its specific thiazole ring position, which influences its reactivity and binding properties.

Properties

IUPAC Name

(E)-2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11)/b5-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTSJYLMOAUIJQ-ORCRQEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=N1)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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